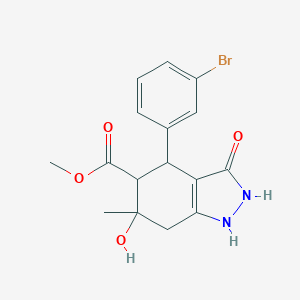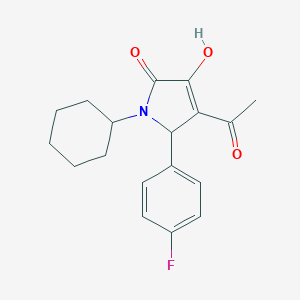
methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the indazole family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Additionally, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions that could be pursued in the study of methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. One potential avenue of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for further study. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential drug targets. Finally, future research could focus on the development of new derivatives of this compound with improved solubility and bioavailability.
Méthodes De Synthèse
Methyl 4-(3-bromophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can be synthesized using a multistep process. The first step involves the synthesis of 3-bromoaniline, which is then reacted with 2,3-dimethoxybenzaldehyde to produce an intermediate compound. This intermediate is then subjected to a series of reactions, which ultimately yield the final product.
Propriétés
Formule moléculaire |
C16H17BrN2O4 |
|---|---|
Poids moléculaire |
381.22 g/mol |
Nom IUPAC |
methyl 4-(3-bromophenyl)-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C16H17BrN2O4/c1-16(22)7-10-12(14(20)19-18-10)11(13(16)15(21)23-2)8-4-3-5-9(17)6-8/h3-6,11,13,22H,7H2,1-2H3,(H2,18,19,20) |
Clé InChI |
YOYUOVZKLJJESM-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C1C(=O)OC)C3=CC(=CC=C3)Br)C(=O)NN2)O |
SMILES canonique |
CC1(CC2=C(C(C1C(=O)OC)C3=CC(=CC=C3)Br)C(=O)NN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282231.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282232.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282233.png)
![N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282235.png)
![N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282236.png)
![Isopropyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282241.png)
![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282243.png)


![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282247.png)
![1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282250.png)